MDR-652 is a novel compound identified as a partial agonist of the transient receptor potential vanilloid 1 channel, often referred to as TRPV1. This receptor plays a crucial role in the sensation of pain and is a target for developing analgesic drugs. MDR-652 has shown promising antinociceptive effects in preclinical models, particularly in conditions of inflammatory and neuropathic pain, making it a significant candidate for further research in pain management therapies .
The compound was synthesized and characterized by a team of researchers aiming to explore new therapeutic avenues for pain relief. The development of MDR-652 involved various modifications to existing TRPV1 ligands, utilizing structure-activity relationship studies to enhance its efficacy and selectivity .
The synthesis of MDR-652 involves several key steps:
The synthetic route typically employs techniques such as:
MDR-652 has a complex molecular structure characterized by:
The specific arrangement of atoms allows for optimal binding within the TRPV1 receptor's active site, facilitating its partial agonistic activity .
The molecular formula for MDR-652 is typically represented as , with specific molecular weight calculations confirming its identity. Structural data can be visualized using computational modeling techniques, providing insights into its three-dimensional conformation when bound to TRPV1 .
MDR-652 undergoes several key chemical reactions during its synthesis:
These reactions are often optimized through varying conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like microwave-assisted synthesis may also be employed to expedite reaction times and improve efficiency.
MDR-652 acts primarily by binding to the TRPV1 receptor, leading to its activation. This interaction triggers a cascade of intracellular events that modulate pain perception:
Experimental data from mouse models indicate significant antinociceptive effects at various dosages, demonstrating its potential utility in clinical settings .
Relevant data on these properties can inform formulation strategies for drug development and delivery systems .
MDR-652 has several scientific applications, particularly in:
MDR-652 (CAS No. 1933528-96-1) possesses a defined molecular architecture with the chemical formula C₂₂H₂₃ClFN₃O₂S and a molecular weight of 447.95 g/mol [1] [8]. The compound crystallizes as an off-white to light yellow solid with specific solubility characteristics: it is highly soluble in DMSO (250 mg/mL, 558.10 mM) and ethanol (90 mg/mL), but insoluble in aqueous solutions [3] [9]. The structural organization follows the classic TRPV1 ligand pharmacophore model consisting of three critical regions:
Table 1: Physicochemical Properties of MDR-652
Property | Specification |
---|---|
Systematic Name | 1-((2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methyl)-3-(3-fluoro-4-(hydroxymethyl)phenyl)urea |
CAS Registry Number | 1933528-96-1 |
Molecular Formula | C₂₂H₂₃ClFN₃O₂S |
Molecular Weight | 447.95 g/mol |
Appearance | Off-white to light yellow solid |
Solubility in DMSO | 250 mg/mL (558.10 mM) |
Solubility in Ethanol | 90 mg/mL |
Solubility in Water | Insoluble |
The crystal structure analysis reveals that MDR-652 adopts a "tail-up, head-down" configuration within the TRPV1 binding pocket, with the 3-fluoro-4-(hydroxymethyl)phenyl group oriented toward the S4-S5 linker region [6] [10]. This specific orientation facilitates multiple key molecular interactions: the urea linker forms hydrogen bonds with Arg557 and Glu570 residues, while the thiazole ring engages in hydrophobic interactions with Leu547 and Leu670 [6] [10]. These interactions collectively stabilize the open conformation of the ion channel and explain the compound's high binding affinity [10].
Table 2: Structural Features of MDR-652
Pharmacophore Region | Structural Component | Key Interactions |
---|---|---|
Region A (Head) | 3-Fluoro-4-(hydroxymethyl)phenyl | Hydrogen bonding with Arg557, π-π stacking with Tyr511 |
Region B (Neck) | Urea linker | Dual hydrogen bonds with Glu570 and Thr550 |
Region C (Tail) | 2-(tert-Butyl)-4-(3-chlorophenyl)thiazole | Hydrophobic interactions with Leu547, Leu670, and Ile573 |
The discovery of MDR-652 emerged from systematic efforts to overcome limitations of first-generation TRPV1 agonists. Capsaicin, the prototypical TRPV1 agonist isolated from chili peppers, demonstrated efficacy in pain desensitization but caused unacceptable burning sensations, erythema, and tissue irritation that severely limited its clinical utility [4] [5]. During the 2010s, pharmaceutical research focused on developing non-pungent alternatives that retained therapeutic activity without adverse sensory effects [4]. MDR-652 originated from a rational hybridization strategy that combined structural elements of the TRPV1 antagonist SB-705498 (pyrrolidinyl urea core) with the lipophilic phenylthiazolyl moiety of early agonists [2].
The structural optimization process specifically targeted improved receptor specificity and CNS penetration. Medicinal chemists replaced the traditional vanillyl group with a 3-fluoro-4-(hydroxymethyl)phenyl moiety, which significantly reduced pungency while maintaining receptor affinity [1] [8]. The 2-(tert-butyl)-4-(3-chlorophenyl)thiazole tail was incorporated to enhance lipophilicity and blood-brain barrier permeability [2] [10]. This strategic modification addressed a critical limitation of earlier TRPV1 ligands that exhibited poor CNS bioavailability, restricting their utility for central pain processing disorders [2].
Compared to classical TRPV1 agonists, MDR-652 demonstrates markedly improved pharmacological properties:
Table 3: Evolution of TRPV1 Agonists Leading to MDR-652
Generation | Representative Compounds | Key Limitations | Structural Advancements in MDR-652 |
---|---|---|---|
First Generation | Capsaicin, Resiniferatoxin | High pungency, Tissue irritation, Poor CNS penetration | Non-vanilloid head group, Reduced pungency |
Second Generation | Olvanil, SDZ-249665 | Metabolic instability, Limited efficacy | Stable urea linker, Enhanced receptor specificity |
Third Generation | MDR-652 predecessors | Species-dependent activity, Residual pungency | Fluorinated head group, Optimized thiazole tail |
The development of MDR-652 coincided with critical advances in TRPV1 structural biology. Cryo-electron microscopy studies published between 2013-2016 revealed the molecular details of the vanilloid binding pocket, enabling structure-based optimization of MDR-652's interactions with key residues (Arg557, Tyr511, Glu570) that control gating mechanisms [6] [10]. This structural insight facilitated the targeted molecular design that distinguished MDR-652 from its predecessors, particularly through its unique interaction with Arg557—a critical residue for converting antagonist activity to agonism [5] [10].
MDR-652 has emerged as a valuable pharmacological probe for investigating TRPV1-mediated pain pathways. Preclinical studies demonstrate its exceptional analgesic efficacy across multiple pain models. In rat spinal nerve ligation (SNL) models of neuropathic pain, intraperitoneal administration (1-10 mg/kg) produces dose-dependent pain blockade with complete abolition of mechanical allodynia at 5-10 mg/kg (100% maximum possible effect) [1] [3]. The ED₅₀ for neuropathic pain relief ranges between 0.5-2 mg/kg, significantly lower than reference TRPV1 modulators [1] [9]. Subcutaneous administration achieves rapid onset analgesia within 30 minutes, supporting its potential for acute pain management [3].
The analgesic mechanism involves TRPV1 activation followed by prolonged receptor desensitization. Electrophysiological studies reveal that repetitive application of MDR-652 causes progressive current reduction (79.33 ± 0.79% desensitization) in TRPV1-expressing cells and dorsal root ganglion neurons [4] [5]. This desensitization occurs without substantial calcium overload, thereby minimizing neurotoxicity risk [4]. The preferential peripheral action is evidenced by its favorable topical pharmacokinetic profile, including dermal accumulation and minimal transdermal absorption, making it suitable for localized pain therapies [1] [3].
Table 4: Analgesic Efficacy of MDR-652 in Preclinical Models
Pain Model | Species | Administration Route | Effective Doses | Key Outcomes |
---|---|---|---|---|
Spinal Nerve Ligation (Neuropathic) | Rat | Intraperitoneal | 1, 2, 5, 10 mg/kg | Dose-dependent analgesia; ED₅₀ = 0.5-2 mg/kg; 100% MPE at 5-10 mg/kg |
Spinal Nerve Ligation (Neuropathic) | Rat | Subcutaneous | 5-10 mg/kg | Complete pain blockade; Maximal effect at 30 minutes |
Capsaicin-Induced Allodynia | Mouse | Topical | 0.5-1% formulation | Significant reduction in hypersensitivity; Localized effect |
Inflammatory Pain | Mouse | Oral | Comparable compounds | Desensitization-mediated analgesia; Reduced thermal hyperalgesia |
Compared to partial TRPV1 agonists like CPIPC (EC₅₀ = 1.56 μM), MDR-652 exhibits superior receptor potency and faster desensitization kinetics [4] [5]. While CPIPC achieves only 61.82% of capsaicin's maximum efficacy, MDR-652 demonstrates full agonist activity with more complete channel activation [1] [5]. Molecular docking studies attribute this difference to MDR-652's enhanced hydrogen bonding with Arg557—a key residue for stabilizing the open conformation [5] [10]. This robust activation profile translates to more sustained desensitization and prolonged analgesic effects in vivo [1] [4].
Research highlights MDR-652's therapeutic advantages over existing therapies:
Ongoing research explores MDR-652 as a template molecule for developing next-generation analgesics. Structure-activity relationship (SAR) studies focus on modifying its thiazole tail to enhance CNS penetration while maintaining high TRPV1 specificity [2] [10]. Quantitative structure-activity relationship (QSAR) models based on MDR-652's scaffold have identified novel derivatives with predicted nanomolar activity, demonstrating its continued value as a structural blueprint for TRPV1-targeted analgesic development [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7